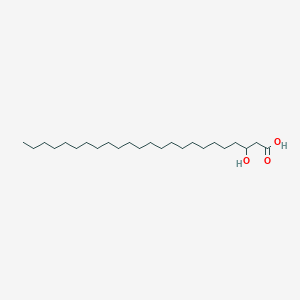

3-Hydroxytetracosanoic acid

Description

Properties

IUPAC Name |

3-hydroxytetracosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24(26)27/h23,25H,2-22H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDLWGAAEYKXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415595 | |

| Record name | Tetracosanoic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91297-89-1 | |

| Record name | 3-Hydroxytetracosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91297-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracosanoic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Role of 3-Hydroxytetracosanoic Acid in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current, albeit limited, understanding of 3-hydroxytetracosanoic acid's role within the intricate network of sphingolipid metabolism. While the presence and significance of 2-hydroxy (alpha-hydroxy) and ω-hydroxy fatty acids in sphingolipids are well-documented, the specific incorporation, metabolic fate, and functional implications of 3-hydroxy (beta-hydroxy) fatty acids, particularly the C24:0 variant, remain largely uncharted territory. This document synthesizes indirect evidence and extrapolates from known biochemical pathways to provide a foundational framework for researchers. It covers the hypothetical biosynthesis and degradation pathways, analytical methodologies for detection, and potential, yet unproven, biological functions. The guide is intended to serve as a resource for stimulating further investigation into this nascent area of lipid research.

Introduction: The Hydroxylation Landscape of Sphingolipid Fatty Acids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The N-acylation of this backbone with a fatty acid to form a ceramide is a central step in sphingolipid biosynthesis. The structure of this acyl chain, including its length and modifications, profoundly influences the physicochemical properties and biological functions of the resulting sphingolipid. Hydroxylation of the fatty acyl chain is a common modification, with alpha- and omega-hydroxylated very-long-chain fatty acids being integral components of ceramides (B1148491), especially in the epidermis where they are crucial for skin barrier function.[1][2]

In contrast, the presence and role of beta-hydroxylated (3-hydroxylated) fatty acids in mammalian sphingolipids are not well-established. This guide focuses specifically on this compound (a C24:0 beta-hydroxy fatty acid) and its putative role in sphingolipid metabolism.

Putative Metabolic Pathways

Direct evidence for the metabolic pathways of this compound within sphingolipid metabolism is currently lacking in the scientific literature. The following sections outline hypothetical pathways based on our knowledge of general fatty acid and sphingolipid metabolism.

Biosynthesis of 3-Hydroxy-C24-Ceramide

The incorporation of this compound into a ceramide would first require its activation to 3-hydroxytetracosanoyl-CoA. The enzymatic synthesis of 3-hydroxyacyl-CoAs is a known biological process.[3] This activated fatty acid could then potentially be utilized by ceramide synthases (CerS).

There are six mammalian CerS enzymes, each exhibiting specificity for the chain length of the fatty acyl-CoA substrate.[4][5] Ceramide synthase 2 (CerS2) and CerS3 are responsible for the synthesis of ceramides with very-long-chain fatty acids (C20-C26).[3][4] It is plausible that these enzymes could accommodate a hydroxyl group at the beta-position of the C24 acyl chain, though their specificity for such substrates has not been explicitly demonstrated.

The proposed biosynthetic pathway is depicted below:

References

The Unseen Architect: 3-Hydroxytetracosanoic Acid's Crucial Role in Fortifying the Skin's Barrier

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Biological Significance of 2-Hydroxylated Ceramides (B1148491) in Epidermal Barrier Function

The skin, our primary interface with the external environment, relies on a meticulously constructed barrier to protect against desiccation and penetration by harmful substances. This vital shield, located in the outermost layer of the epidermis, the stratum corneum, is critically dependent on a unique lipid matrix. Among the key components of this matrix are ceramides, a complex class of sphingolipids. While the importance of ceramides as a whole is well-established, this technical guide delves into the specific and indispensable role of a unique subclass: ceramides containing 2-hydroxy fatty acids, with a particular focus on those derived from the 2-hydroxy form of tetracosanoic acid (a C24 fatty acid). These molecules, often overlooked, are fundamental to the structural integrity and proper function of the skin's permeability barrier.

The Synthesis of 2-Hydroxy Ceramides: A Critical Hydroxylation Step

The journey to forming these specialized ceramides begins with the action of a key enzyme: Fatty Acid 2-Hydroxylase (FA2H) . Located in the endoplasmic reticulum, FA2H catalyzes the stereospecific hydroxylation of the alpha-carbon (C-2) of fatty acids, including the 24-carbon lignoceric acid, to produce 2-hydroxy fatty acids. This hydroxylation step is paramount, as these 2-hydroxy fatty acids are then incorporated into ceramides by ceramide synthases (CerS). The resulting 2-hydroxyceramides are subsequently utilized in the synthesis of more complex sphingolipids, such as glucosylceramides.

The expression and activity of FA2H are tightly regulated and increase significantly as keratinocytes, the primary cells of the epidermis, undergo differentiation. This upregulation ensures a sufficient supply of 2-hydroxyceramides for the formation of the stratum corneum.

Structural and Functional Significance in the Stratum Corneum

The presence of a hydroxyl group at the 2-position of the fatty acid chain confers unique physicochemical properties to the ceramide molecule. This hydroxyl group can participate in hydrogen bonding with adjacent lipid molecules, leading to a more tightly packed and ordered lipid organization within the lamellar bilayers of the stratum corneum. This enhanced intermolecular interaction is crucial for the formation of a highly impermeable barrier.

Studies have shown that 2-hydroxyceramides are essential for the proper formation and secretion of lamellar bodies.[1] These organelles, produced by keratinocytes in the stratum granulosum, are responsible for delivering the lipid precursors of the skin barrier to the extracellular space. In the absence of sufficient 2-hydroxyceramides, lamellar bodies are malformed, leading to a disorganized and dysfunctional extracellular lipid matrix.[2] This, in turn, results in a compromised skin barrier with increased transepidermal water loss (TEWL) and a greater susceptibility to environmental insults.

Quantitative Impact on Skin Barrier Function

While direct quantitative data correlating specific levels of 2-hydroxytetracosanoyl-ceramide with TEWL are limited, studies on models with reduced FA2H activity provide compelling evidence of their importance. For instance, in dogs with atopic dermatitis, a condition characterized by a defective skin barrier, both lesional and non-lesional skin show significantly higher TEWL and lower total ceramide content compared to healthy controls.

Table 1: Transepidermal Water Loss (TEWL) and Ceramide Content in Canine Atopic Dermatitis

| Skin Condition | Mean TEWL (g/m²/h ± SD) | Relative Ceramide Amount (% ± SD) |

| Healthy Control | 12.3 ± 2.3 | 31.4 ± 6.9 |

| AD (Non-lesional) | 28.8 ± 9.5 | 25.6 ± 3.8 |

| AD (Lesional) | 94.3 ± 38.8 | 24.4 ± 5.6 |

Data adapted from a study on dogs with atopic dermatitis (AD) and healthy controls.[3]

These findings, while not specific to 2-hydroxyceramides, highlight the strong correlation between reduced ceramide levels and impaired barrier function. Further research using FA2H knockout models has demonstrated severe skin barrier dysfunction, with knockout mice exhibiting large increases in TEWL and dying shortly after birth due to dehydration.[4] This underscores the non-redundant and critical role of FA2H and its products, the 2-hydroxyceramides, in establishing a competent epidermal barrier.

Transcriptional Regulation of FA2H and Ceramide Synthesis

The synthesis of 2-hydroxyceramides is intricately linked to the process of keratinocyte differentiation. The expression of the FA2H gene is transcriptionally upregulated during this process, ensuring the timely production of these essential lipids. Several transcription factors are implicated in the regulation of lipid metabolism in the skin, including:

-

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a key regulator of fatty acid synthesis.[2][5] Its activity is post-transcriptionally regulated and correlates with ceramide synthesis.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARβ/δ are known to play roles in keratinocyte differentiation and lipid metabolism.[6][7] Activation of PPARα has been shown to promote epidermal barrier maturation.[6]

Experimental Protocols

A thorough understanding of the role of 2-hydroxyceramides necessitates robust experimental methodologies. Below are outlines of key protocols used in the study of these lipids and their impact on skin barrier function.

Lipid Extraction and Analysis from Stratum Corneum

A common and effective method for analyzing stratum corneum lipids involves tape stripping followed by solvent extraction and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Detailed Steps for Lipid Extraction:

-

Sample Collection: Sequential tape stripping of the desired skin area is performed to collect layers of the stratum corneum.

-

Extraction: The tape strips are subjected to solvent extraction, typically using a mixture of chloroform and methanol, to solubilize the lipids.

-

Phase Separation: Water is added to the extract to induce phase separation. The lower organic phase containing the lipids is collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid residue is reconstituted in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS for 2-Hydroxyceramide Quantification:

-

Chromatography: A C18 reversed-phase column is commonly used to separate the different ceramide species based on their hydrophobicity.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for specific and sensitive detection. Multiple reaction monitoring (MRM) is a targeted approach where specific precursor-to-product ion transitions for each 2-hydroxyceramide species are monitored, allowing for accurate quantification.

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This assay measures the enzymatic activity of FA2H in converting a fatty acid substrate to its 2-hydroxylated product.

Table 2: Components of an In Vitro FA2H Activity Assay

| Component | Function |

| Microsomal fraction | Source of FA2H enzyme |

| Labeled Fatty Acid (e.g., deuterated tetracosanoic acid) | Substrate for the enzyme |

| NADPH regeneration system | Provides the necessary reducing equivalents for the reaction |

| NADPH:cytochrome P-450 reductase | Electron donor for FA2H |

| Assay Buffer | Maintains optimal pH and ionic strength |

The reaction is incubated at 37°C, and the formation of the 2-hydroxylated product is quantified by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a non-invasive method to assess the integrity of the skin barrier function. It measures the amount of water that passively evaporates through the skin.

Protocol for TEWL Measurement in Mice:

-

Acclimatization: Mice are acclimated to the measurement room conditions (controlled temperature and humidity) for at least 30 minutes.

-

Anesthesia: The animal is anesthetized to prevent movement during the measurement.

-

Measurement: A TEWL probe (tewameter) is placed on the skin surface, and the rate of water loss is recorded.

-

Data Collection: Multiple readings are taken and averaged to obtain a reliable TEWL value.

Conclusion and Future Directions

The 2-hydroxylation of fatty acids, particularly very-long-chain fatty acids like tetracosanoic acid, is a critical modification for the synthesis of ceramides that are indispensable for a functional skin barrier. The resulting 2-hydroxyceramides play a vital role in the organization of the stratum corneum lipids and the formation of lamellar bodies. A deficiency in these lipids leads to a severely compromised skin barrier, highlighting the importance of the FA2H enzyme.

For drug development professionals, targeting the pathways involved in the synthesis of 2-hydroxyceramides presents a promising avenue for the development of novel therapeutics for skin disorders characterized by a defective barrier, such as atopic dermatitis and ichthyosis. Further research is warranted to fully elucidate the signaling pathways that regulate FA2H expression and to obtain more precise quantitative data on the correlation between specific 2-hydroxyceramide species and skin barrier function. Such knowledge will be instrumental in designing targeted and effective strategies to restore and maintain a healthy skin barrier.

References

- 1. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Gas--liquid chromatography--mass spectrometry of synthetic ceramides containing 2-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide synthesis correlates with the posttranscriptional regulation of the sterol-regulatory element-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptors (PPARs) in skin health, repair and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptors (PPARs) and the human skin: importance of PPARs in skin physiology and dermatologic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of 3-Hydroxytetracosanoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetracosanoic acid is a saturated 3-hydroxy fatty acid with a 24-carbon chain. In nature, this molecule is not typically found as a free fatty acid but rather as a fundamental constituent of mycolic acids, the characteristic long-chain fatty acids that are hallmarks of the cell wall of Mycobacterium species, including the pathogenic Mycobacterium tuberculosis. The discovery and characterization of this compound are intrinsically linked to the study of these complex mycobacterial lipids. This technical guide provides an in-depth overview of the discovery, isolation, quantification, and biological significance of this compound from its natural sources.

Discovery and Natural Occurrence

The discovery of this compound is rooted in the initial identification of mycolic acids. While mycolic acids were first isolated from M. tuberculosis extracts by Stodola and colleagues in 1938, the detailed characterization of their constituent α-alkyl β-hydroxy fatty acid chains occurred over subsequent decades.

A systematic investigation by Alugupalli and colleagues in 1994 provided a comprehensive analysis of the 3-hydroxy fatty acid (3-OH-FA) composition across various Mycobacterium species. Their work revealed the presence of a series of straight-chain, 2-methyl-branched, and 2,4,6-trimethyl-branched 3-hydroxy fatty acids with chain lengths ranging from 14 to 28 carbon atoms. This study confirmed that this compound is a component of the complex lipid profile of these bacteria.

The primary natural source of this compound is the cell wall of bacteria belonging to the genus Mycobacterium. Within the mycobacterial cell envelope, it is esterified to other molecules, forming part of the complex mycolic acid structure. These mycolic acids are, in turn, covalently linked to the underlying arabinogalactan-peptidoglycan layer, contributing to the cell wall's structural integrity and its characteristic impermeability.

Quantitative Data

The absolute concentration of this compound can vary depending on the Mycobacterium species and culture conditions. The 1994 study by Alugupalli et al. provides relative abundance data for a range of 3-hydroxy fatty acids in different mycobacterial species. The following tables summarize these findings for selected species, highlighting the presence of this compound (C24:0) and other long-chain 3-hydroxy fatty acids.

Table 1: Relative Abundance of Straight-Chain 3-Hydroxy Fatty Acids in Selected Mycobacterium Species

| Fatty Acid (Chain Length:Unsaturation) | M. kansasii (%) | M. gastri (%) | M. marinum (%) | M. simiae (%) | M. scrofulaceum (%) | M. avium (%) | M. fortuitum (%) |

| 14:0 | 1 | 1 | 1 | 1 | 2 | 2 | 10 |

| 16:0 | 10 | 10 | 12 | 10 | 15 | 18 | 25 |

| 18:0 | 8 | 9 | 10 | 8 | 12 | 15 | 10 |

| 20:0 | 12 | 12 | 14 | 10 | 10 | 8 | 5 |

| 22:0 | 25 | 24 | 22 | 18 | 15 | 12 | 2 |

| 24:0 | 28 | 26 | 24 | 20 | 18 | 15 | - |

| 26:0 | 16 | 18 | 17 | 13 | 8 | 5 | - |

Data adapted from Alugupalli et al., Journal of Bacteriology, 1994. Values represent the percentage of total straight-chain 3-hydroxy fatty acids.

Table 2: Relative Abundance of 2-Methyl-Branched 3-Hydroxy Fatty Acids in Selected Mycobacterium Species

| Fatty Acid (Chain Length:Unsaturation) | M. kansasii (%) | M. gastri (%) | M. marinum (%) | M. simiae (%) | M. scrofulaceum (%) | M. avium (%) | M. fortuitum (%) |

| 17:0 | 2 | 2 | 2 | 2 | 3 | 4 | 5 |

| 19:0 | 5 | 6 | 6 | 5 | 8 | 10 | 8 |

| 21:0 | 15 | 16 | 15 | 12 | 18 | 20 | 10 |

| 23:0 | 30 | 28 | 26 | 22 | 25 | 22 | 5 |

| 25:0 | 35 | 32 | 30 | 25 | 20 | 18 | - |

| 27:0 | 13 | 16 | 21 | 14 | 6 | 2 | - |

Data adapted from Alugupalli et al., Journal of Bacteriology, 1994. Values represent the percentage of total 2-methyl-branched 3-hydroxy fatty acids.

Experimental Protocols

The isolation of this compound from its natural source involves the extraction and subsequent hydrolysis of mycolic acids from Mycobacterium cells. The following is a generalized protocol based on established methods for mycolic acid analysis.

Materials and Reagents

-

Mycobacterium cell pellet (from culture)

-

Methanol

-

Toluene

-

Potassium hydroxide (B78521) (KOH)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Glassware: Screw-cap tubes, centrifuge tubes, separatory funnel

-

Equipment: Centrifuge, water bath or heating block, gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow

The overall workflow for the isolation and analysis of this compound from mycobacteria is depicted in the diagram below.

Detailed Methodologies

-

Saponification:

-

To a pellet of mycobacterial cells (e.g., 10-50 mg wet weight), add 2 mL of a 25% KOH solution in methanol/toluene (1:1, v/v).

-

Incubate in a sealed, screw-cap tube at 100°C for 4 hours to overnight to saponify the lipids.

-

-

Acidification and Extraction of Mycolic Acids:

-

Cool the saponified mixture to room temperature.

-

Acidify the solution by slowly adding 1.5 mL of 6 M H₂SO₄.

-

Extract the released mycolic acids by adding 2 mL of diethyl ether and vortexing vigorously.

-

Centrifuge to separate the phases and carefully transfer the upper ether layer containing the mycolic acids to a new tube.

-

Repeat the extraction of the aqueous phase with another 2 mL of diethyl ether and combine the ether extracts.

-

Wash the combined ether extracts with 2 mL of distilled water, vortex, centrifuge, and discard the lower aqueous phase.

-

Evaporate the ether extract to dryness under a stream of nitrogen.

-

-

Preparation of Fatty Acid Methyl Esters (FAMEs):

-

To the dried mycolic acids, add 2 mL of 5% HCl in methanol.

-

Incubate at 85°C for 2 hours to convert the fatty acids to their methyl esters.

-

Cool to room temperature and add 2 mL of hexane and 1 mL of water.

-

Vortex and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Evaporate the hexane to dryness under nitrogen.

-

-

Silylation for GC-MS Analysis:

-

To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

-

Incubate at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

-

The sample is now ready for injection into the GC-MS.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Analyze the derivatized sample on a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The identity of this compound methyl ester, TMS ether can be confirmed by its retention time and mass spectrum, which will show characteristic fragment ions.

-

Biological Activity and Signaling Pathways

As a component of mycolic acids, this compound plays a crucial role in the interaction between Mycobacterium and its host's immune system. Mycolic acids are recognized as Pathogen-Associated Molecular Patterns (PAMPs) and are involved in modulating the host immune response.

Interaction with Host Cell Receptors

Mycolic acids can be recognized by several host cell receptors, leading to downstream signaling events.

-

Toll-Like Receptor 2 (TLR2): Mycolic acids are known to be ligands for TLR2, a pattern recognition receptor expressed on the surface of immune cells such as macrophages.[1] The interaction of mycolic acids with TLR2 can trigger a pro-inflammatory response. However, some studies suggest that free mycolic acids might also inhibit TLR2 signaling, potentially as an immune evasion strategy by the bacteria.[1]

-

CD1-Mediated Antigen Presentation: Mycolic acids can be presented as lipid antigens by CD1 molecules on the surface of antigen-presenting cells to T-cells.[2][3] This is a key mechanism for the adaptive immune response to mycobacterial infection.

-

C-type Lectin Receptors (CLRs): Recent research has identified the C-type lectin receptor Clec12A as a receptor for mycolic acids.[4][5] This interaction appears to suppress host immune responses, suggesting a mechanism for immune evasion by Mycobacterium.[4][5]

Signaling Pathways

The interaction of mycolic acids with host receptors initiates intracellular signaling cascades. The following diagrams illustrate these pathways.

Conclusion

This compound is a significant very-long-chain hydroxy fatty acid primarily found in nature as an integral component of mycolic acids in the cell walls of Mycobacterium species. Its discovery and characterization are closely tied to the study of these complex bacterial lipids. The isolation of this compound requires the extraction and hydrolysis of mycolic acids, followed by derivatization and analysis, typically by GC-MS. As part of the mycolic acid structure, it plays a critical role in the host-pathogen interaction, being recognized by various immune receptors and influencing the host's immune response. Further research into the specific biological activities of this compound and other long-chain 3-hydroxy fatty acids may provide new insights into mycobacterial pathogenesis and could lead to the development of novel therapeutic strategies against tuberculosis and other mycobacterial diseases.

References

- 1. Inhibition of toll-like receptor 2 (TLR-2)-mediated response in human alveolar epithelial cells by mycolic acids and Mycobacterium tuberculosis mce1 operon mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and Consequences of Antigen Presentation by CD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD1b-mycolic acid tetramers demonstrate T-cell fine specificity for mycobacterial lipid tails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycobacterial mycolic acids trigger inhibitory receptor Clec12A to suppress host immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Peroxisomal Beta-Oxidation of 3-Hydroxytetracosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism. One of their key functions is the beta-oxidation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. The catabolism of these molecules is essential for maintaining lipid homeostasis, and defects in this pathway are associated with severe metabolic disorders. This guide provides a detailed technical overview of the peroxisomal beta-oxidation of a specific VLCFA, 3-hydroxytetracosanoic acid, focusing on the core biochemical pathway, the enzymes involved, and relevant experimental protocols.

Core Biochemical Pathway

The peroxisomal beta-oxidation of straight-chain acyl-CoAs, including the derivatives of this compound, is a cyclical process involving a series of enzymatic reactions. Unlike mitochondrial beta-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the shortening of VLCFAs to a length that can be further metabolized in mitochondria.

The initial steps for a typical saturated VLCFA involve activation to its CoA-ester, transport into the peroxisome via the ATP-binding cassette (ABC) transporter ABCD1, and then entry into the beta-oxidation spiral. For this compound, it is presumed to be activated to 3-hydroxytetracosanoyl-CoA before its metabolism within the peroxisome. The core pathway consists of four key enzymatic steps for each cycle of beta-oxidation.

The metabolism of this compound likely enters the beta-oxidation pathway at the second or third step, depending on the stereochemistry of the hydroxyl group. Assuming it is a substrate for the dehydrogenase, it would be converted to 3-ketotetracosanoyl-CoA.

The key enzymes involved in the peroxisomal beta-oxidation of straight-chain VLCFAs are:

-

Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first, rate-limiting step, introducing a double bond.

-

D-Bifunctional Protein (DBP), also known as HSD17B4: Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[1][2]

-

Sterol Carrier Protein X (SCPx) or Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1): Catalyzes the final thiolytic cleavage.[3]

For this compound, the critical enzyme is the D-Bifunctional Protein (DBP) , which exhibits 3-hydroxyacyl-CoA dehydrogenase activity.[1][2][4] This enzyme is responsible for the oxidation of the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA.

Signaling Pathways

The regulation of peroxisomal beta-oxidation is intricate and involves nuclear receptors that respond to the cellular lipid status. The primary regulator is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . When activated by ligands such as fatty acids or fibrate drugs, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding upregulates the expression of genes encoding the enzymes of peroxisomal beta-oxidation, including ACOX1 and DBP.

Quantitative Data

| Parameter | Value | Reference Substrate | Enzyme | Reference |

| DBP hydratase activity | 115–600 pmol/(min.mg protein) | (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-en-26-oyl-CoA | D-Bifunctional Protein | [6] |

| DBP dehydrogenase activity | 25–300 pmol/(min.mg protein) | (24R,25R)-3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oyl-CoA | D-Bifunctional Protein | [6] |

| VLCFA C26:0 levels in fibroblasts | 0.16–0.41 μmol/g protein (Control) | Endogenous | - | [6] |

| VLCFA C26:0 levels in fibroblasts | 1.3 μmol/g protein (DBP deficiency) | Endogenous | - | [6] |

Experimental Protocols

In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity of D-Bifunctional Protein

This protocol is adapted from methods used to measure the dehydrogenase activity of DBP with other 3-hydroxyacyl-CoA substrates and can be applied to 3-hydroxytetracosanoyl-CoA.

Principle: The dehydrogenase activity is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Purified recombinant D-bifunctional protein (HSD17B4)

-

3-Hydroxytetracosanoyl-CoA (substrate) - requires chemical or enzymatic synthesis

-

NAD+

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Substrate Preparation: Synthesize 3-hydroxytetracosanoyl-CoA. This can be a multi-step chemical synthesis or an enzymatic synthesis from this compound.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

-

Reaction buffer

-

NAD+ (final concentration, e.g., 1 mM)

-

Purified D-bifunctional protein

-

-

Initiate Reaction: Add 3-hydroxytetracosanoyl-CoA to the reaction mixture to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculation: Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Cellular Beta-Oxidation Assay using Radiolabeled this compound

This protocol outlines a method to measure the beta-oxidation of this compound in cultured cells, such as skin fibroblasts.

Principle: Cells are incubated with a radiolabeled version of this compound (e.g., [³H] or [¹⁴C]-labeled). The extent of beta-oxidation is determined by measuring the production of radiolabeled water-soluble products (for [³H]-labeled substrates) or ¹⁴CO₂ (for [¹⁴C]-labeled substrates at specific carbon positions).

Materials:

-

Cultured cells (e.g., human skin fibroblasts)

-

Radiolabeled this compound (e.g., [³H]-3-hydroxytetracosanoic acid)

-

Cell culture medium

-

Scintillation vials and scintillation fluid

-

Scintillation counter

-

(For ¹⁴CO₂ measurement) Sealed incubation flasks with a CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to near confluence.

-

Substrate Preparation: Prepare a solution of radiolabeled this compound in a suitable carrier (e.g., complexed to bovine serum albumin).

-

Incubation: Remove the culture medium and add the medium containing the radiolabeled substrate.

-

Incubation Period: Incubate the cells for a defined period (e.g., 2-24 hours) at 37°C.

-

Termination and Measurement ([³H] substrate):

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Separate the aqueous phase (containing ³H₂O) from the lipid phase by centrifugation or phase separation.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

-

Termination and Measurement ([¹⁴C] substrate):

-

Inject an acid into the sealed flask to stop the reaction and release dissolved ¹⁴CO₂.

-

Allow time for the ¹⁴CO₂ to be trapped by the trapping agent.

-

Measure the radioactivity in the trapping agent.

-

-

Data Analysis: Normalize the radioactivity counts to the amount of cellular protein and the incubation time to determine the rate of beta-oxidation.

Conclusion

The peroxisomal beta-oxidation of this compound is a critical metabolic process, primarily mediated by the dehydrogenase activity of D-bifunctional protein. Deficiencies in this pathway lead to the accumulation of VLCFAs and severe disease. The experimental protocols outlined in this guide provide a framework for investigating the enzymatic activity and cellular metabolism of this important fatty acid. Further research is warranted to elucidate the specific enzyme kinetics and to develop targeted therapies for related metabolic disorders.

References

- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 24-Hydroxytetracosanoic acid | C24H48O3 | CID 5312780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes Involved in the Synthesis of 3-Hydroxytetracosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytetracosanoic acid is a critical intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs), lipids essential for numerous physiological processes, including membrane structure, cell signaling, and energy homeostasis. The synthesis of this 24-carbon hydroxylated fatty acid is accomplished through the coordinated action of a multi-enzyme complex located in the endoplasmic reticulum. This technical guide provides a comprehensive overview of the core enzymes involved in the synthesis of this compound: Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1), 3-ketoacyl-CoA reductase (HSD17B12), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2,3-enoyl-CoA reductase (TECR). We present a detailed examination of the enzymatic pathway, quantitative data on enzyme kinetics and expression, and explicit experimental protocols for the characterization of these key enzymes. This guide is intended to serve as a valuable resource for researchers in lipid metabolism and professionals engaged in the development of therapeutics targeting VLCFA-related disorders.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, including sphingolipids and glycerophospholipids. The de novo synthesis of VLCFAs occurs through a cyclical process of fatty acid elongation, where each cycle extends the acyl chain by two carbons. This compound emerges as a key intermediate during the elongation of docosanoic acid (C22:0) to tetracosanoic acid (C24:0). The enzymes that catalyze this pathway are highly specialized and their dysregulation has been implicated in a variety of metabolic and neurological disorders. A thorough understanding of these enzymes is therefore paramount for advancing our knowledge of lipid biology and for the development of novel therapeutic strategies.

The Enzymatic Pathway of this compound Synthesis

The synthesis of this compound is an integral part of the VLCFA elongation cycle. This process involves four sequential enzymatic reactions that take place on the endoplasmic reticulum membrane[1]. The cycle begins with a C22 acyl-CoA substrate and results in a C24 acyl-CoA, with 3-hydroxytetracosanoyl-CoA being a key intermediate.

The four core enzymes involved are:

-

ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1): This enzyme catalyzes the initial and rate-limiting condensation step.

-

HSD17B12 (Hydroxysteroid (17-beta) Dehydrogenase 12): This 3-ketoacyl-CoA reductase is responsible for the formation of the 3-hydroxyacyl-CoA intermediate.

-

HACD1/2 (3-Hydroxyacyl-CoA Dehydratase 1/2): These dehydratases remove a water molecule from the 3-hydroxyacyl-CoA.

-

TECR (Trans-2,3-Enoyl-CoA Reductase): This enzyme catalyzes the final reduction step to produce a saturated acyl-CoA.

The formation of this compound is specifically the product of the second reaction in the elongation cycle starting with a C22:0-CoA substrate.

Quantitative Data on Core Enzymes

Enzyme Kinetics

The kinetic parameters of the enzymes in the VLCFA elongation pathway are crucial for understanding their efficiency and substrate preference. While comprehensive kinetic data for all human enzymes with C24 intermediates are not fully available, the following table summarizes the known parameters.

| Enzyme | Substrate | Km | Vmax | Organism/Source |

| ELOVL1 | C22:0-CoA | - | - | Human (activity confirmed)[2][3] |

| HSD17B12 | Estrone | 3.5 µM | - | Human[4] |

| HACD2 | 3-Hydroxypalmitoyl-CoA | 121.7 µM | - | Human[2] |

| TECR | - | - | - | Human (activity confirmed)[5][6] |

Note: Specific Km and Vmax values for the C24 intermediates are a key area for future research.

Tissue Expression

The expression levels of the core enzymes vary across different human tissues, reflecting the diverse roles of VLCFAs in the body.

| Gene | Protein | Ubiquitous Expression | High Expression Tissues | Low/Not Detected Tissues |

| ELOVL1 | ELOVL1 | Yes | Skin, Adrenal Gland, Brain | - |

| HSD17B12 | HSD17B12 | Yes | Ovary, Endothelial cells, Pancreatic ductal cells | - |

| HACD2 | HACD2 | Yes | Adipose tissue, Adrenal gland, Testis | - |

| TECR | TECR | Yes | Esophagus, Skin, Cerebellum | - |

Data compiled from the Human Protein Atlas and other sources.[4][5][7]

Experimental Protocols

Detailed methodologies for assaying the activity of the core enzymes are provided below. These protocols are foundational for in vitro characterization and inhibitor screening.

ELOVL1 Activity Assay (Condensation Reaction)

This assay measures the condensation of a fatty acyl-CoA with radiolabeled malonyl-CoA.

Materials:

-

Microsomal protein fraction containing ELOVL1

-

Docosanoyl-CoA (C22:0-CoA)

-

[2-¹⁴C]Malonyl-CoA

-

NADPH

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Stop Solution (e.g., 6 M HCl)

-

Hexane (B92381) for extraction

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing reaction buffer, NADPH, and C22:0-CoA.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the microsomal protein fraction.

-

After a brief incubation (e.g., 1 minute), add [2-¹⁴C]Malonyl-CoA to start the timed reaction.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the radiolabeled fatty acid products with hexane.

-

Quantify the radioactivity in the hexane phase using a scintillation counter.

-

Calculate the specific activity (nmol/min/mg protein).

HSD17B12 Activity Assay (3-Ketoacyl-CoA Reductase)

This assay monitors the NADPH-dependent reduction of a 3-ketoacyl-CoA substrate.

Materials:

-

Purified or recombinant HSD17B12

-

3-Oxotetracosanoyl-CoA (substrate)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture in a cuvette containing assay buffer and 3-oxotetracosanoyl-CoA.

-

Add HSD17B12 enzyme to the mixture.

-

Initiate the reaction by adding NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the rate of NADPH consumption to determine enzyme activity.

HACD2 Activity Assay (3-Hydroxyacyl-CoA Dehydratase)

This assay can be performed by coupling the reaction to the subsequent reduction step catalyzed by TECR and monitoring NADPH consumption.

Materials:

-

Purified or recombinant HACD2 and TECR

-

3-Hydroxytetracosanoyl-CoA (substrate)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture in a cuvette containing assay buffer, 3-hydroxytetracosanoyl-CoA, and an excess of TECR.

-

Add HACD2 enzyme to the mixture.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm, which reflects the TECR-catalyzed reduction of the enoyl-CoA product of the HACD2 reaction.

-

The rate of NADPH consumption is proportional to the HACD2 activity.

TECR Activity Assay (Trans-2,3-Enoyl-CoA Reductase)

This assay directly measures the NADPH-dependent reduction of a trans-2,3-enoyl-CoA substrate.

Materials:

-

Purified or recombinant TECR

-

trans-2,3-Enoyltetracosanoyl-CoA (substrate)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture in a cuvette containing assay buffer and trans-2,3-enoyltetracosanoyl-CoA.

-

Add TECR enzyme to the mixture.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the rate of NADPH consumption to determine enzyme activity.

Conclusion

The synthesis of this compound is a pivotal step in the production of very-long-chain fatty acids, governed by a well-defined enzymatic cascade in the endoplasmic reticulum. The core enzymes—ELOVL1, HSD17B12, HACD1/2, and TECR—each present a potential target for therapeutic intervention in diseases characterized by aberrant VLCFA metabolism. This technical guide provides a foundational understanding of these enzymes, offering quantitative insights and practical experimental protocols to facilitate further research and drug discovery efforts in this critical area of lipid biology. Future investigations should focus on elucidating the precise kinetic parameters of these enzymes with their C24 substrates and exploring their regulatory mechanisms in greater detail.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ELOVL1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. TECR - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. HACD2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

The Enigmatic Path of 3-Hydroxytetracosanoic Acid: From Metabolic Intermediate to Complex Lipid Incorporation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated fatty acids are crucial components of various complex lipids, playing significant roles in membrane structure, cell signaling, and pathophysiology. While the incorporation of 2-hydroxy and ω-hydroxy very-long-chain fatty acids (VLCFAs) into sphingolipids is well-documented, particularly in tissues like the skin and the nervous system, the metabolic fate of their 3-hydroxy counterparts, such as 3-hydroxytetracosanoic acid, remains less understood. This technical guide provides a comprehensive overview of the current knowledge on the incorporation of this compound into complex lipids, focusing on its metabolic origins, the potential enzymatic pathways for its inclusion, and the analytical methodologies for its detection and quantification.

Biosynthesis and Metabolism of this compound

In mammalian cells, 3-hydroxy fatty acids are primarily recognized as intermediates in the mitochondrial beta-oxidation of fatty acids.[1] Specifically, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is a key enzyme in this pathway.[2] Genetic deficiencies in LCHAD or the mitochondrial trifunctional protein lead to the accumulation of 3-hydroxy fatty acids, which can be detected in plasma and urine and are associated with severe metabolic diseases.[2][3]

The synthesis of very-long-chain fatty acids (VLCFAs), including tetracosanoic acid (C24:0), occurs in the endoplasmic reticulum through a four-step elongation cycle involving fatty acid elongases (ELOVLs), 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, and trans-2-enoyl-CoA reductase.[4] 3-hydroxytetracosanoyl-CoA is an intermediate in this elongation pathway.

Incorporation into Complex Lipids: An Unconventional Pathway

The direct incorporation of this compound into complex lipids like ceramides (B1148491) and glycerophospholipids is not a well-established physiological process. Ceramide synthases (CerS), the enzymes responsible for N-acylating a sphingoid base to form ceramide, exhibit specificity for the acyl-CoA substrate.[5][6] While some isoforms, such as CerS3, are known to accept 2-hydroxy and ω-hydroxy fatty acids, there is currently no direct evidence to suggest that they readily utilize 3-hydroxy fatty acids as substrates under normal physiological conditions.[2][7]

However, in pathological states characterized by the accumulation of 3-hydroxy fatty acids, it is conceivable that these molecules could be incorporated into complex lipids through less specific or alternative enzymatic activities. The consequences of such incorporation on membrane properties and cellular signaling are yet to be fully elucidated.

Quantitative Data Presentation

The following table summarizes the reported concentrations of 3-hydroxy fatty acids in biological samples from patients with LCHAD deficiency and control subjects. Data is presented as mean ± standard deviation where available.

| Analyte | Sample Type | Condition | Concentration (μmol/L) | Reference |

| 3-hydroxy-C16:0 | Plasma | LCHAD deficiency | 1.5 ± 0.5 | [2] |

| 3-hydroxy-C16:0 | Plasma | Control | < 0.1 | [2] |

| 3-hydroxy-C18:1 | Plasma | LCHAD deficiency | 2.3 ± 0.8 | [2] |

| 3-hydroxy-C18:1 | Plasma | Control | < 0.1 | [2] |

Experimental Protocols

Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantitative analysis of total 3-hydroxy fatty acids in plasma or serum.[8]

4.1.1. Materials

-

Plasma or serum sample

-

Internal standards (e.g., ¹³C-labeled 3-hydroxy fatty acids)

-

10 M NaOH

-

6 M HCl

-

Ethyl acetate

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Nitrogen gas

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

4.1.2. Procedure

-

Sample Preparation: To 500 µL of plasma or serum in a glass tube, add the internal standard mixture.

-

Hydrolysis: Add 500 µL of 10 M NaOH and incubate at 37°C for 30 minutes to hydrolyze esterified fatty acids.

-

Acidification: Acidify the sample by adding 2 mL of 6 M HCl.

-

Extraction: Extract the fatty acids twice with 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Combine the upper organic layers.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen at 37°C.

-

Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried extract. Cap the tube tightly and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

4.1.3. GC-MS Parameters

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[8]

-

Carrier Gas: Helium

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: Monitor characteristic ions for the TMS derivatives of each 3-hydroxy fatty acid and their corresponding internal standards.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving complex lipids containing this compound have not been identified, we can visualize the known metabolic context and the hypothetical incorporation pathway.

Conclusion

The incorporation of this compound into complex lipids is not a well-characterized physiological pathway. This fatty acid is primarily an intermediate in mitochondrial beta-oxidation and VLCFA elongation. However, its accumulation in certain metabolic disorders raises questions about its potential for atypical incorporation into complex lipids and the subsequent functional consequences. The detailed analytical protocols provided in this guide will aid researchers in accurately quantifying free 3-hydroxy fatty acids, which is crucial for diagnosing and monitoring related diseases. Further research is needed to explore the substrate specificity of various acyltransferases and ceramide synthases for 3-hydroxyacyl-CoAs and to elucidate the potential signaling roles of complex lipids containing these unusual fatty acids, particularly in pathological contexts.

References

- 1. Activity of acyl-CoA: cholesterol acyltransferase and 3-hydroxy-3-methylglutaryl-CoA reductase in subfractions of hepatic microsomes enriched with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EC 2.3.1.298 [iubmb.qmul.ac.uk]

- 3. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipids in Pathophysiology and Development of the Membrane Lipid Therapy: New Bioactive Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of the mechanism and inhibition of a human ceramide synthase. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. The activity of 3-hydroxy-3-methylglutaryl-CoA reductase and acyl-CoA: cholesterol acyltransferase in hepatic microsomes from male, female and pregnant rats. The effect of cholestyramine treatment and the relationship of enzyme activity to microsomal lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Localization of 3-Hydroxytetracosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytetracosanoic acid, a 24-carbon very-long-chain hydroxy fatty acid, is a critical intermediate in the metabolic pathways of fatty acids. Its precise subcellular localization is intrinsically linked to its function and metabolism, primarily involving a collaborative effort between peroxisomes, mitochondria, and the endoplasmic reticulum. Understanding the distribution of this molecule is paramount for elucidating its role in cellular physiology and pathology, and for the development of targeted therapeutic strategies for metabolic disorders. This guide provides a comprehensive overview of the cellular distribution of this compound, details the experimental methodologies for its quantification and localization, and explores its potential signaling roles.

Introduction

This compound is a hydroxylated derivative of tetracosanoic acid (lignoceric acid). As a very-long-chain fatty acid (VLCFA), its metabolism is primarily handled by peroxisomes, which are specialized for the β-oxidation of these long aliphatic chains that are inefficiently processed by mitochondria. The interplay between peroxisomes, mitochondria, and the endoplasmic reticulum (ER) is crucial for the complete catabolism and signaling functions of fatty acids. This document serves as a technical resource, consolidating current knowledge on the subcellular whereabouts of this compound and the experimental approaches to study it.

Subcellular Distribution of this compound

The metabolism of this compound is compartmentalized within the cell, with peroxisomes playing a central role in its initial breakdown, followed by further processing in mitochondria. The endoplasmic reticulum is also involved, particularly in the synthesis of complex lipids and in response to lipid-induced stress.

Peroxisomes: The Primary Hub for Very-Long-Chain Fatty Acid β-Oxidation

Peroxisomes are the principal site for the β-oxidation of very-long-chain fatty acids, including this compound. These organelles possess a unique set of enzymes that can handle the long carbon chains. The initial steps of β-oxidation of tetracosanoic acid to yield this compound and its subsequent oxidation occur within the peroxisomal matrix.

Mitochondria: The Powerhouse for Further Oxidation

While peroxisomes initiate the breakdown of VLCFAs, they do not possess a citric acid cycle or an electron transport chain for complete energy extraction. The chain-shortened fatty acid intermediates, including acetyl-CoA, produced during peroxisomal β-oxidation are transported to the mitochondria for complete oxidation to CO2 and water, generating ATP. Therefore, metabolites derived from this compound are expected to be present in the mitochondrial matrix.

Endoplasmic Reticulum: A Site for Synthesis and Stress Response

The endoplasmic reticulum is a major site of lipid synthesis, including the elongation of fatty acids and their incorporation into complex lipids like phospholipids (B1166683) and triglycerides. While not a primary site for the catabolism of this compound, the ER is involved in the overall homeostasis of fatty acids. An accumulation of saturated fatty acids in the ER can lead to ER stress, a condition implicated in various metabolic diseases.

Inter-organelle Communication

Recent research has highlighted the importance of direct physical contact sites between peroxisomes, mitochondria, and the ER. These membrane contact sites are thought to facilitate the efficient transfer of metabolites, including fatty acids and their derivatives, between these organelles, ensuring a streamlined metabolic workflow.

Quantitative Data on Subcellular Distribution

While the qualitative roles of each organelle are established, precise quantitative data on the concentration of this compound in each compartment are scarce in the literature. The following table represents a hypothetical distribution based on the known metabolic functions. Obtaining precise values requires the application of the detailed experimental protocols outlined in the subsequent section.

| Organelle | Estimated Relative Abundance of this compound | Rationale |

| Peroxisomes | High | Primary site of very-long-chain fatty acid β-oxidation. |

| Mitochondria | Moderate to Low | Receives chain-shortened products from peroxisomes for further oxidation. |

| Endoplasmic Reticulum | Low | Primarily involved in lipid synthesis and can be a site of accumulation under stress conditions. |

| Cytosol | Low | Transient presence during transport between organelles. |

Experimental Protocols

Determining the subcellular localization and quantifying the amount of this compound in different organelles requires a combination of cell fractionation and sensitive analytical techniques.

Subcellular Fractionation by Differential Centrifugation

This is a widely used method to isolate different organelles based on their size, shape, and density.

Protocol:

-

Cell Lysis: Homogenize cultured cells or tissues in an ice-cold isotonic buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA) using a Dounce homogenizer or a similar gentle lysis method to maintain organelle integrity.

-

Nuclear Pellet Isolation: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet the nuclei.

-

Mitochondrial and Peroxisomal Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria and peroxisomes.

-

Microsomal (ER) Fraction: The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction, which is rich in endoplasmic reticulum.

-

Cytosolic Fraction: The final supernatant represents the cytosolic fraction.

-

Organelle Purity Assessment: The purity of each fraction should be assessed by Western blotting using specific organelle marker proteins (e.g., Catalase for peroxisomes, Cytochrome c for mitochondria, and Calnexin for the ER).

Experimental Workflow for Subcellular Fractionation

Caption: Workflow for isolating subcellular organelles via differential centrifugation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of fatty acids.

Protocol:

-

Lipid Extraction: Extract total lipids from the isolated subcellular fractions using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

-

Saponification: Saponify the lipid extract using a strong base (e.g., NaOH in methanol) to release the fatty acids from their esterified forms.

-

Derivatization: Convert the free fatty acids to their more volatile methyl ester derivatives (FAMEs) using a derivatizing agent such as boron trifluoride (BF3) in methanol. For hydroxy fatty acids, a second derivatization step to silylate the hydroxyl group (e.g., with BSTFA) is often necessary to improve chromatographic properties.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column suitable for FAME analysis. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

-

Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) added at the beginning of the sample preparation to accurately quantify the endogenous levels of the fatty acid.

GC-MS Analysis Workflow

Caption: General workflow for the quantitative analysis of this compound.

Signaling Pathways

While primarily known for its role in metabolism, there is growing evidence that fatty acids and their derivatives, including hydroxy fatty acids, can act as signaling molecules.

G-Protein Coupled Receptors (GPCRs)

Certain hydroxy fatty acids have been identified as ligands for G-protein coupled receptors. For instance, medium-chain 3-hydroxy fatty acids are known to activate GPR84 and HCA3 (GPR109B). While it is not yet confirmed if the very-long-chain this compound can activate these or other GPCRs, this remains an active area of research. Activation of these receptors can lead to downstream signaling cascades involving changes in intracellular calcium levels and cyclic AMP (cAMP), ultimately influencing inflammatory responses and metabolic regulation.

Nuclear Receptors

Fatty acids are well-established ligands for a class of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism. While direct binding of this compound to PPARs has not been definitively shown, its metabolic precursor, tetracosanoic acid, and other very-long-chain fatty acids are known to activate PPARα. This activation leads to the upregulation of genes encoding for peroxisomal and mitochondrial β-oxidation enzymes, creating a feedback loop that enhances their own catabolism.

Potential Signaling Pathways of 3-Hydroxy Fatty Acids

Caption: Potential signaling roles of 3-hydroxy fatty acids via GPCRs and PPARs.

Conclusion

The cellular localization of this compound is a key determinant of its metabolic fate and potential signaling functions. Primarily generated and processed within peroxisomes, its metabolic pathway is intricately linked with mitochondrial function and influenced by the endoplasmic reticulum. For researchers and drug development professionals, a thorough understanding of this subcellular distribution is essential for designing experiments to probe its function and for developing therapeutic interventions for metabolic disorders characterized by aberrant fatty acid metabolism. The experimental protocols provided in this guide offer a robust framework for the quantitative analysis of this important lipid molecule in its distinct cellular niches. Future research should focus on obtaining precise quantitative data on its subcellular distribution under various physiological and pathological conditions and on further elucidating its specific signaling pathways.

The Pathogenic Role of 3-Hydroxytetracosanoic Acid in Zellweger Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zellweger syndrome (ZS) is a severe, autosomal recessive disorder characterized by the absence or dysfunction of peroxisomes, leading to a complex and debilitating pathology. A key feature of ZS is the accumulation of very-long-chain fatty acids (VLCFAs) due to impaired peroxisomal β-oxidation. This technical guide focuses on the role of 3-hydroxytetracosanoic acid, a critical intermediate in the metabolism of tetracosanoic acid (C24:0), in the pathophysiology of Zellweger syndrome. While direct quantitative data for this compound in ZS patient samples are scarce in the literature, its accumulation is a direct and predictable consequence of the enzymatic defects in the peroxisomal β-oxidation pathway. This document provides a comprehensive overview of the biochemical pathways, detailed experimental protocols for VLCFA analysis, and quantitative data on related compounds, offering a valuable resource for researchers and clinicians working to understand and develop therapies for this devastating disease.

Introduction: Zellweger Syndrome and Peroxisomal Dysfunction

Zellweger syndrome is the most severe form of the Zellweger spectrum disorders (ZSDs), a group of peroxisome biogenesis disorders (PBDs) caused by mutations in any of at least 13 different PEX genes.[1] These genes encode for peroxins, proteins essential for the proper assembly and function of peroxisomes.[1] Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the β-oxidation of VLCFAs (fatty acids with 22 or more carbons), the α-oxidation of phytanic acid, and the synthesis of plasmalogens and bile acids.[2][3]

The hallmark of Zellweger syndrome is the accumulation of VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), in plasma and tissues.[2][4] This accumulation is a direct result of the deficient peroxisomal β-oxidation pathway.

The Biochemical Pathway: Peroxisomal β-Oxidation of Tetracosanoic Acid

The breakdown of tetracosanoic acid (C24:0) occurs exclusively in peroxisomes. The process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. This compound is a key intermediate in this pathway.

Signaling Pathway Diagram

Caption: Peroxisomal β-oxidation of tetracosanoic acid and the metabolic block in Zellweger syndrome.

In Zellweger syndrome, mutations in PEX genes lead to dysfunctional peroxisomes, causing a deficiency in key enzymes of the β-oxidation pathway, including Acyl-CoA Oxidase 1 (ACOX1) and D-Bifunctional Protein (DBP). The impairment of DBP, which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, leads to the accumulation of upstream intermediates, including 3-hydroxytetracosanoyl-CoA.

Quantitative Data: Accumulation of Very-Long-Chain Fatty Acids

While direct quantification of this compound in Zellweger syndrome patients is not widely reported in the literature, the accumulation of its precursor, tetracosanoic acid (C24:0), and the subsequent very-long-chain fatty acid, hexacosanoic acid (C26:0), is a well-established diagnostic marker. The following tables summarize the typical levels of these VLCFAs in the plasma of Zellweger syndrome patients compared to healthy controls.

Table 1: Plasma Very-Long-Chain Fatty Acid Concentrations (µg/mL)

| Fatty Acid | Zellweger Syndrome Patients | Healthy Controls | Fold Increase (Approx.) | Reference |

| C24:0 (Lignoceric Acid) | 2.0 - 10.0 | 0.8 - 1.5 | 2.5 - 6.7 | [5][6] |

| C26:0 (Hexacosanoic Acid) | 1.0 - 8.0 | 0.01 - 0.03 | 100 - 267 | [5][6] |

Table 2: Ratios of Very-Long-Chain Fatty Acids in Plasma

| Fatty Acid Ratio | Zellweger Syndrome Patients | Healthy Controls | Reference |

| C24:0 / C22:0 | > 1.5 | < 1.3 | [5] |

| C26:0 / C22:0 | > 0.1 | < 0.02 | [5] |

The significant elevation of C24:0 and C26:0 strongly indicates a bottleneck in the peroxisomal β-oxidation pathway, leading to the inferred accumulation of all upstream intermediates, including this compound.

Experimental Protocols: Analysis of Very-Long-Chain and 3-Hydroxy Fatty Acids

The gold standard for the quantitative analysis of VLCFAs and their hydroxylated intermediates is gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies for these analyses.

Analysis of Total Very-Long-Chain Fatty Acids in Plasma by GC-MS

This protocol describes the measurement of total C24:0 and C26:0 fatty acids in plasma.

Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of total VLCFAs in plasma.

Methodology:

-

Sample Preparation and Internal Standard Addition:

-

To 100 µL of plasma, add a known amount of an internal standard mixture containing deuterated analogs of the fatty acids of interest (e.g., d4-C24:0, d4-C26:0).

-

-

Hydrolysis:

-

Add 1 mL of 6 M HCl to the plasma sample.

-

Incubate at 90°C for 1 hour to hydrolyze the fatty acids from their esterified forms (e.g., in phospholipids (B1166683) and triglycerides).

-

-

Extraction:

-

After cooling, add 2 mL of a hexane:isopropanol (3:2, v/v) mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step on the aqueous layer and combine the organic extracts.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization (Esterification):

-

To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.

-

Incubate at 100°C for 10 minutes to convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs).

-

After cooling, add 1 mL of water and 2 mL of hexane.

-

Vortex and centrifuge.

-

Transfer the upper hexane layer containing the FAMEs to a new vial for analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the FAMEs of C22:0, C24:0, C26:0, and their deuterated internal standards.

-

-

-

Quantification:

-

Calculate the concentration of each VLCFA by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard.

-

Analysis of 3-Hydroxy Fatty Acids in Biological Fluids by GC-MS

This protocol is adapted for the analysis of 3-hydroxy fatty acids and can be applied to investigate the accumulation of this compound.

Methodology:

-

Sample Preparation and Internal Standard Addition:

-

To 500 µL of plasma or fibroblast culture medium, add a known amount of an internal standard, such as a stable isotope-labeled 3-hydroxy fatty acid (e.g., ¹³C-labeled 3-hydroxy-C16:0, as a representative long-chain 3-hydroxy fatty acid).

-

-

Extraction:

-

Acidify the sample with 6 M HCl.

-

Extract the 3-hydroxy fatty acids twice with ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under nitrogen.

-

-

Derivatization (Silylation):

-

To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl and carboxyl groups.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 290°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 290°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to detect characteristic fragment ions of the TMS-derivatized 3-hydroxy fatty acids.

-

-

-

Quantification:

-

Quantify the 3-hydroxy fatty acids based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Pathophysiological Implications and Therapeutic Avenues

The accumulation of VLCFAs, including the inferred buildup of this compound, is believed to contribute significantly to the pathology of Zellweger syndrome. These lipids can incorporate into cell membranes, altering their fluidity and function, and may induce inflammatory responses and oxidative stress, leading to the severe neurological and hepatic dysfunction seen in patients.

Current therapeutic strategies for Zellweger syndrome are primarily supportive. However, a deeper understanding of the specific roles of accumulated intermediates like this compound could open new avenues for drug development. Potential strategies might include:

-

Substrate reduction therapy: Developing small molecules that inhibit the enzymes responsible for elongating fatty acids to VLCFAs.

-

Chaperone therapy: For patients with residual enzyme activity, developing molecules that can help stabilize the misfolded peroxisomal enzymes.

-

Gene therapy: Introducing a functional copy of the mutated PEX gene.

Conclusion

While direct quantitative evidence for the accumulation of this compound in Zellweger syndrome remains to be definitively established in the literature, its role as a key intermediate in the blocked peroxisomal β-oxidation pathway is undeniable. The profound accumulation of its precursor, tetracosanoic acid, provides strong indirect evidence for its increased levels. The detailed experimental protocols provided in this guide offer the necessary tools for researchers to investigate the levels of this and other β-oxidation intermediates. A more thorough characterization of the complete metabolic signature of Zellweger syndrome, including the quantification of 3-hydroxy VLCFAs, will be crucial for a deeper understanding of the disease pathogenesis and for the development of targeted and effective therapies.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. Lipidomic analysis of fibroblasts from Zellweger spectrum disorder patients identifies disease-specific phospholipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum very-long-chain fatty acids levels determined by gas chromatography in the diagnosis of peroxisomal disorders in Poland [termedia.pl]

- 6. termedia.pl [termedia.pl]

The Role of 3-Hydroxytetracosanoic Acid in Membrane Dynamics: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytetracosanoic acid, a 24-carbon very long-chain fatty acid, is a critical constituent of sphingolipids, profoundly influencing the biophysical characteristics of cellular membranes. This technical guide provides an in-depth exploration of its role in membrane structure and fluidity. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows. The information presented is intended to support advanced research and therapeutic development targeting membrane-associated pathologies.

Introduction: The Significance of this compound

This compound is a hydroxylated very long-chain fatty acid (VLCFA) primarily found as a component of sphingolipids, such as ceramides (B1148491) and glycosphingolipids. These lipids are integral to the architecture of cellular membranes, particularly in the nervous system and the epidermal layer of the skin. The presence of a hydroxyl group on the fatty acyl chain introduces a polar moiety into the hydrophobic core of the membrane, enabling unique intermolecular interactions that significantly modulate membrane properties. These interactions, primarily hydrogen bonding, contribute to the formation of highly ordered and stable membrane domains, which are essential for various cellular functions, including signaling and barrier formation.

Impact on Membrane Structure and Organization

The incorporation of this compound into sphingolipids leads to a more ordered and condensed membrane structure. The hydroxyl group can form hydrogen bonds with adjacent lipid headgroups or with water molecules at the membrane-water interface. This additional cohesive force strengthens the lateral packing of lipids, resulting in increased membrane thickness and reduced surface area per lipid.

These structural alterations promote the formation of specialized membrane microdomains known as lipid rafts. These rafts are enriched in sphingolipids and cholesterol and serve as platforms for the organization of signaling proteins and receptors. The unique biophysical properties conferred by this compound are thus crucial for maintaining the integrity and functionality of these signaling hubs.

Methodological & Application

Application Note: Quantification of 3-Hydroxytetracosanoic Acid in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction